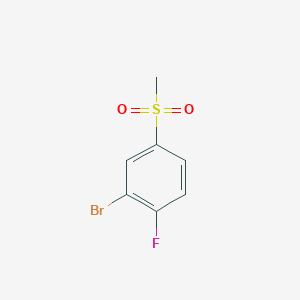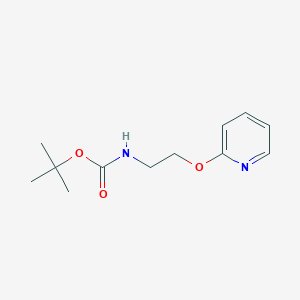
tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate
概要
説明
“tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate” is a chemical compound with the molecular formula C12H18N2O3 . It is related to the class of organic compounds known as carbamates .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate” is characterized by a carbamate group (a functional group derived from carbamic acid) attached to a pyridin-2-yloxyethyl group . The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) .科学的研究の応用
Environmental Biodegradation Studies
One significant area of application is in the study of environmental biodegradation, particularly related to fuel additives like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE). These compounds are known for their widespread use and subsequent environmental contamination issues. Studies have explored the microbial degradation pathways of ETBE and MTBE in soil and groundwater, identifying key microorganisms and enzymatic processes involved in the breakdown of these compounds. The research indicates that microbial communities can degrade ETBE, often through pathways that produce intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA) (Thornton et al., 2020), (Schmidt et al., 2004).
Synthetic Chemistry and Catalysis
In the realm of synthetic chemistry, tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate could be involved in the synthesis of complex molecules. For instance, the compound could be utilized in the development of synthetic routes for pharmaceuticals, where its structural components may play a role in forming key intermediates or final products. The research on synthetic routes for compounds like vandetanib, which involves processes such as substitution, deprotection, and cyclization, demonstrates the versatility of tert-butyl and pyridine derivatives in pharmaceutical synthesis (Mi, 2015).
Toxicology and Safety Studies
Toxicology and safety studies are also critical applications of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate research. Understanding the toxicological profile of chemical compounds related to tert-butyl carbamates, such as ethyl carbamate (urethane), is essential for evaluating their safety in various applications, including their use in consumer products and industrial processes. Reviews of ethyl carbamate have highlighted its occurrence in foods and beverages and its potential health risks, underscoring the importance of research in this area for public health (Weber & Sharypov, 2009).
特性
IUPAC Name |
tert-butyl N-(2-pyridin-2-yloxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWODXVNKQZVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739054 | |
| Record name | tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate | |
CAS RN |
1029715-22-7 | |
| Record name | 1,1-Dimethylethyl N-[2-(2-pyridinyloxy)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029715-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



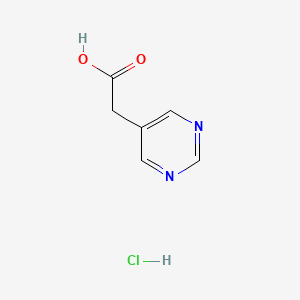
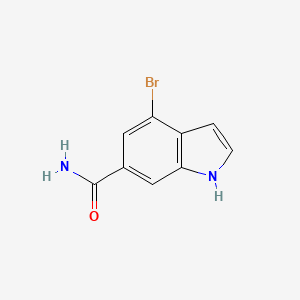

![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)
![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)

![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)
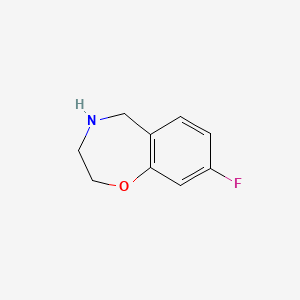

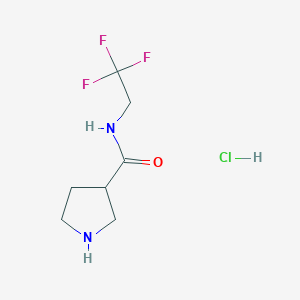
![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)
